3-Phenyl-1h-indazol-6-ylamine
Description
3-Phenyl-1H-indazol-6-ylamine is an indazole derivative featuring a phenyl group at position 3 and an amine (-NH2) substituent at position 6. Indazole scaffolds are widely utilized in medicinal chemistry and organic synthesis due to their structural rigidity and ability to interact with biological targets.
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-phenyl-1H-indazol-6-amine |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
GXPSEFHENUNPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Recent studies have highlighted the anticancer properties of 3-phenyl-1H-indazol-6-ylamine derivatives. These compounds exhibit significant inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The mechanism involves the induction of apoptosis and modulation of the cell cycle, primarily through the inhibition of Bcl2 family members and the p53/MDM2 pathway .
Case Study: Compound 6o
One notable derivative, referred to as compound 6o, demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent activity. In contrast, it showed selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI detection assays, which revealed dose-dependent increases in apoptosis rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Research indicates that specific substitutions on the indazole ring significantly enhance anticancer activity. For instance, compounds with para-fluorine substitutions exhibited markedly improved inhibitory effects compared to their counterparts lacking such modifications .
Additional Pharmacological Properties
Ketohexokinase Inhibition
Beyond its anticancer properties, indazole derivatives have been explored for their potential as ketohexokinase inhibitors, which may have implications in metabolic disorders such as diabetes . This expands the therapeutic scope of compounds like this compound beyond oncology.
Synthesis and Derivative Development
The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate biological activity. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with enhanced potency and selectivity against target cancer cell lines .
Data Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |
|---|---|---|---|
| Compound 6o | K562 | 5.15 | HEK-293: 33.2 |
| Compound 101 | SNU16 | 25.3 | Not specified |
| Compound 102 | FGFR1 | 30.2 | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The primary distinction between 3-Phenyl-1H-indazol-6-ylamine and similar compounds lies in the core heterocycle and substituent patterns :
- Indazole Derivatives: 6-Amino-3-chloro-1H-indazole (CAS 21413-23-0): Chloro substituent at position 3 and amine at 6. Molecular formula: C7H6ClN3 (MW: 167.60 g/mol) . 1-Methyl-1H-indazol-6-amine (CAS 74728-65-7): Methyl group at position 1 and amine at 6. Molecular formula: C8H9N3 (MW: 147.18 g/mol) .
- Quinazolinone Derivatives: Exemplary compounds from , such as 5-methyl-3-phenyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one, feature a quinazolinone core with purine-aminoethyl side chains. These bulkier structures are designed for targeted kinase inhibition, contrasting with the simpler indazole scaffold of the target compound .
Substituent Effects on Properties
| Compound | Core Structure | Position 3 Substituent | Position 6 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Indazole | Phenyl | -NH2 | C13H11N3 | 209.25 (estimated) |
| 6-Amino-3-chloro-1H-indazole | Indazole | Chloro | -NH2 | C7H6ClN3 | 167.60 |
| 1-Methyl-1H-indazol-6-amine | Indazole | - | -NH2 | C8H9N3 | 147.18 |
- Electronic and Steric Effects: The phenyl group in this compound introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic protein pockets compared to smaller substituents like chloro or methyl . Methyl groups (e.g., in 1-Methyl-1H-indazol-6-amine) offer moderate lipophilicity and metabolic stability .
Preparation Methods
Core Reaction Mechanism
The Suzuki-Miyaura coupling strategy remains the most widely used method for introducing the 3-phenyl substituent. This method typically begins with 5-bromo-1H-indazol-6-amine as the starting material, which undergoes palladium-catalyzed coupling with phenylboronic acid derivatives. The reaction proceeds via oxidative addition of the palladium catalyst to the bromoindazole, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
Representative Procedure :
A mixture of 5-bromo-1H-indazol-6-amine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed 1,4-dioxane/water (4:1 v/v) is heated at 90°C for 12–16 hours under nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields 3-phenyl-1H-indazol-6-amine with 68–75% isolated yield.
Optimization Parameters
-
Catalyst Systems : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in regioselectivity, achieving >95% conversion (Table 1).
-
Solvent Effects : Aqueous 1,4-dioxane enhances boronic acid solubility while minimizing proto-deboronation side reactions.
-
Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 100°C promote decomposition of the amine group.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 75 | 98.2 |
| Pd(OAc)₂ | SPhos | 62 | 95.4 |
| PdCl₂(dppf) | dppf | 58 | 93.1 |
Hydrazine-Mediated Cyclization Strategies
One-Pot Indazole Ring Formation
An alternative route constructs the indazole core from acyclic precursors. For example, treatment of 2-fluoro-3-nitrobenzophenone with hydrazine hydrate at reflux induces simultaneous nitro group reduction and cyclization to form 3-phenyl-1H-indazol-6-amine.
Key Reaction Steps :
-
Nucleophilic Aromatic Substitution : Hydrazine attacks the electron-deficient fluorinated aromatic ring.
-
Cyclization : Intramolecular dehydration forms the indazole ring.
-
Nitro Reduction : Catalytic hydrogenation or Zn/HCl converts the nitro group to an amine.
Critical Process Variables :
-
Hydrazine Stoichiometry : Excess hydrazine (≥3.0 equiv) ensures complete dehalogenation but risks over-reduction of the amine.
-
Acid Additives : HCl (0.1–0.5 M) accelerates cyclization by protonating intermediate hydrazones.
Alternative Synthetic Pathways
Buchwald-Hartwig Amination
While less common, palladium-catalyzed C–N coupling between 3-bromo-1H-indazole and aniline derivatives offers a route to substituted analogs. However, competing C–C coupling and catalyst deactivation by the indazole nitrogen limit yields to 40–50%.
Reductive Amination
Condensation of 3-phenyl-1H-indazol-6-one with ammonium acetate in the presence of NaBH₃CN provides moderate yields (55–60%) but requires stringent moisture control to prevent ketone hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity for Suzuki-derived product, whereas cyclization routes yield 92–95% purity due to residual hydrazine byproducts.
Challenges and Method Optimization
Q & A
Q. What are the key considerations for patenting novel derivatives of this compound?
- Methodological Answer :
- Structural Novelty : Modify core scaffolds (e.g., 1H-indazole to 2H-indazole) to avoid prior art.
- Utility Evidence : Provide in vitro/in vivo data (e.g., IC₅₀ < 1 µM in cancer cell lines).
- Forensic Differentiation : Use HRMS and isotopic labeling to distinguish from analogs (e.g., Isobutyl 1-pentyl-1H-indazole-3-carboxylate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
